N-(4-fluorobenzyl)butan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIMCFHGMAHYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405894 | |
| Record name | N-(4-fluorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343854-19-3 | |
| Record name | N-(4-fluorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 4 Fluorobenzyl Butan 2 Amine
Direct Amination Approaches
Direct amination approaches focus on the direct formation of the N-(4-fluorobenzyl) bond to the butan-2-amine nitrogen. These methods are often favored for their atom economy and straightforward reaction pathways.
Reductive Amination Strategies
Reductive amination is a widely used and versatile method for the synthesis of amines. masterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com In the context of N-(4-fluorobenzyl)butan-2-amine synthesis, this involves the reaction of 4-fluorobenzaldehyde (B137897) with butan-2-amine.
The reaction proceeds through the initial formation of an iminium ion from the condensation of 4-fluorobenzaldehyde and butan-2-amine. This intermediate is then reduced to the final secondary amine product. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in conjunction with an acid catalyst. organic-chemistry.org The choice of solvent can influence the reaction, with polar solvents often favoring the reaction. d-nb.info
A general reaction scheme for the reductive amination is as follows:
4-Fluorobenzaldehyde + Butan-2-amine → [Imine Intermediate] --(Reducing Agent)--> this compound
The efficiency of this method is highlighted by its broad applicability to a wide range of aldehydes and amines. organic-chemistry.org
Alkylation Reactions of Amines
The direct N-alkylation of butan-2-amine with a suitable 4-fluorobenzyl electrophile is another primary route for the synthesis of this compound. This method relies on the nucleophilic character of the amine nitrogen attacking an electrophilic carbon. masterorganicchemistry.com
A common approach involves the reaction of butan-2-amine with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or 4-fluorobenzyl chloride, in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct and to deprotonate the amine, increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM), ethanol, or dimethylformamide (DMF). researchgate.net
However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The product secondary amine is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the alkylating agent. masterorganicchemistry.com To circumvent this, reaction conditions such as temperature control and the stoichiometry of the reactants must be carefully managed. Using an excess of the amine can also favor mono-alkylation.
An illustrative reaction is:
Butan-2-amine + 4-Fluorobenzyl bromide --(Base)--> this compound + Base·HBr
Research has shown that cesium carbonate (Cs₂CO₃) in DMF can be a highly effective base for promoting selective mono-N-alkylation of primary amines with alkyl halides, often leading to high yields of the desired secondary amine. researchgate.net
Stereoselective Synthesis of Chiral Amines
The synthesis of specific stereoisomers of this compound, which is a chiral molecule due to the stereocenter in the butan-2-amine moiety, requires stereoselective synthetic methods. Asymmetric hydrogenation of imines is a powerful technique to achieve this. acs.org
This approach involves the preparation of the imine from 4-fluorobenzaldehyde and butan-2-amine, followed by hydrogenation using a chiral catalyst. These catalysts, typically transition metal complexes with chiral ligands, create a chiral environment that directs the addition of hydrogen to one face of the imine, leading to an excess of one enantiomer of the final amine product. acs.org Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have shown high efficiency and enantioselectivity in such reactions. acs.org
Another avenue for stereoselective synthesis is through biocatalysis. Enzymes such as ω-transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov While not a direct synthesis of the target compound, this highlights the potential of enzymatic methods in preparing chiral amine building blocks. Reductive aminases are another class of enzymes that can catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. rsc.org
Precursor-Based Synthetic Routes
These strategies involve the synthesis of this compound by modifying a precursor molecule that already contains either the butan-2-amine or the 4-fluorobenzyl fragment.
Derivatization of Butan-2-amine Derivatives
This approach starts with a derivative of butan-2-amine and subsequently introduces the 4-fluorobenzyl group. For instance, a protected butan-2-amine could be used to prevent side reactions, followed by deprotection after the introduction of the benzyl (B1604629) group.
While less direct, this method can be advantageous when the starting butan-2-amine derivative is readily available or when specific functionalities need to be preserved during the synthesis. The core principle remains the formation of the N-benzyl bond, often through alkylation or reductive amination as described previously.
Introduction of the 4-Fluorobenzyl Moiety
This strategy focuses on attaching the 4-fluorobenzyl group to a pre-existing butan-2-amine core. This is essentially the same principle as the direct alkylation and reductive amination methods discussed in section 2.1, where butan-2-amine itself acts as the precursor.
For example, reacting butan-2-amine with 4-fluorobenzaldehyde via reductive amination introduces the 4-fluorobenzyl moiety onto the amine nitrogen. masterorganicchemistry.com Similarly, the N-alkylation of butan-2-amine with a 4-fluorobenzyl halide directly attaches the desired benzyl group. researchgate.net The choice between these methods can depend on the desired yield, purity, and the practicality of the reaction conditions.
Synthetic Methodologies Overview
| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages | References |
| Reductive Amination | 4-Fluorobenzaldehyde, Butan-2-amine | NaBH(OAc)₃, NaBH₃CN, or NaBH₄ | High versatility, good yields | Requires a reducing agent | masterorganicchemistry.comorganic-chemistry.org |
| N-Alkylation | Butan-2-amine, 4-Fluorobenzyl halide | Base (e.g., K₂CO₃, Cs₂CO₃) | Direct, can be high yielding | Potential for over-alkylation | masterorganicchemistry.comresearchgate.net |
| Asymmetric Hydrogenation | Imine of 4-fluorobenzaldehyde and butan-2-amine | Chiral transition metal catalyst (e.g., Ir, Rh) | High enantioselectivity | Requires specialized chiral catalysts | acs.org |
Optimization of Reaction Conditions and Isolation Methodologies
The efficient synthesis of this compound relies on the careful optimization of reaction parameters and the implementation of effective purification strategies. The primary synthetic routes, reductive amination and nucleophilic alkylation, are subject to variations in conditions that significantly impact yield, purity, and reaction time. Post-synthesis, the isolation of the target secondary amine from starting materials, by-products, and catalysts is critical for obtaining a high-purity product.
Optimization of Reaction Conditions
The synthesis of this compound is typically achieved via one of two primary pathways: reductive amination of 4-fluorobenzaldehyde with butan-2-amine or direct N-alkylation of butan-2-amine with a 4-fluorobenzyl halide. The optimization of these reactions involves a systematic evaluation of solvents, catalysts, reducing agents (for reductive amination), bases (for N-alkylation), temperature, and pressure. researchgate.netlibretexts.org
For the reductive amination pathway, the initial formation of an imine intermediate between 4-fluorobenzaldehyde and butan-2-amine is followed by its reduction to the target secondary amine. The choice of reducing agent is a critical parameter. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can be used in a one-pot procedure and are selective for the imine over the aldehyde. libretexts.orgorganic-chemistry.org Alternatively, catalytic hydrogenation using a metal catalyst such as Palladium on carbon (Pd/C) with hydrogen gas offers a cleaner, albeit often more technically demanding, approach. Optimization studies often focus on screening different catalysts and reaction conditions to maximize yield and minimize side reactions. organic-chemistry.org
Table 1: Optimization Parameters for Reductive Amination
| Parameter | Variations | Effect on Reaction | Research Findings |
|---|---|---|---|
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd/C, Ammonia (B1221849) Borane | Affects selectivity, yield, and reaction conditions (one-pot vs. two-step). | Sodium triacetoxyborohydride is a mild and selective agent for various aldehydes and ketones. organic-chemistry.org A stepwise procedure involving imine formation followed by NaBH₄ reduction can minimize dialkylation. organic-chemistry.org |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Toluene | Influences solubility of reactants and stability of the imine intermediate. | Toluene can be used to remove water azeotropically, driving the imine formation equilibrium. researchgate.net 2,2,2-Trifluoroethanol (TFE) has been shown to be an effective solvent for reductive aminations using NaBH₄ without a catalyst. organic-chemistry.org |
| Temperature | -10 °C to 120 °C | Controls reaction rate and selectivity. Higher temperatures can lead to by-product formation. | Reductive aminations can be run at temperatures from ambient to 100-120°C depending on the reactivity of the substrates and catalyst used. semanticscholar.orgacs.org |
| Catalyst | (For catalytic hydrogenation) Pd/C, PtO₂, Raney Nickel | Determines efficiency and rate of hydrogenation. | Amorphous Cobalt (Co) particles have been used for reductive amination with H₂ at 80°C. organic-chemistry.org Cp*Ir complexes are effective for direct reductive amination of ketones. organic-chemistry.org |
| pH Control | Mildly acidic conditions (e.g., using acetic acid) | Catalyzes imine formation but must be controlled to avoid deactivation of the amine nucleophile. | The reaction is often performed under mildly acidic conditions to facilitate imine formation. libretexts.org |
The nucleophilic alkylation route involves the reaction of butan-2-amine with a 4-fluorobenzyl halide (e.g., bromide or chloride). A significant challenge in this method is controlling the extent of alkylation, as the desired secondary amine product can react further to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orgmnstate.edu Using an excess of the starting amine (butan-2-amine) can favor the formation of the desired mono-alkylated product. mnstate.edu The choice of base and solvent is also crucial for optimizing the reaction.
Table 2: Optimization Parameters for Nucleophilic Alkylation
| Parameter | Variations | Effect on Reaction | Research Findings |
|---|---|---|---|
| Base | K₂CO₃, NaHCO₃, Triethylamine (B128534) (Et₃N), NaOH | Neutralizes the hydrogen halide formed, driving the reaction to completion. Base strength can influence reaction rate and selectivity. | Potassium carbonate is a commonly used inorganic base, often in polar aprotic solvents like DMF or acetonitrile (B52724). nanobioletters.com |
| Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Ethanol, Dichloromethane (DCM) | Affects reaction rate based on polarity (SN2 reactions are favored in polar aprotic solvents). | DMF was found to be the best solvent in combination with K₂CO₃ for a related N-alkylation, yielding 95% product. nanobioletters.com |
| Temperature | Room Temperature to Reflux | Increases reaction rate but may also increase the rate of side reactions like over-alkylation. | Reactions are often run at temperatures between 25-40°C to balance reaction rate and selectivity. |
| Reactant Ratio | Excess butan-2-amine | Minimizes the formation of the tertiary amine by-product by statistical probability. | Monosubstitution is favored when a large excess of the starting amine is used. mnstate.edu |
Isolation and Purification Methodologies
Following synthesis, a multi-step purification strategy is typically required to isolate this compound in high purity.
Aqueous Work-up/Extraction : The initial purification step usually involves an aqueous work-up. The reaction mixture is treated with an aqueous acid solution (e.g., 1 M HCl) to protonate the basic amine product, forming an ammonium salt. This salt is soluble in the aqueous phase, while non-basic organic impurities (like unreacted aldehyde or by-products) remain in the organic phase and can be separated. The aqueous layer is then basified (e.g., with 1 M NaOH) to deprotonate the ammonium salt, regenerating the free amine. The purified amine is then extracted back into an organic solvent like dichloromethane or ethyl acetate (B1210297). rsc.org
Flash Column Chromatography : This is the most common and effective method for purifying amines. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity. For secondary amines like this compound, a common eluent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. semanticscholar.orgrsc.org A critical aspect of purifying basic amines on silica gel (which is acidic) is the prevention of "streaking" or "tailing," where the product adheres strongly to the column, leading to poor separation and recovery. This is effectively mitigated by adding a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (Et₃N), to the eluent. rsc.orgsemanticscholar.org The triethylamine competes for the acidic sites on the silica, allowing the desired amine to elute in sharp, well-defined bands.
Solid-Phase Extraction (SPE) : An alternative or complementary technique to chromatography is the use of strong cation exchange (SCX) cartridges. biotage.co.jp The crude mixture is loaded onto the SCX sorbent (e.g., ISOLUTE SCX-2), which contains sulfonic acid groups. Basic compounds, including the target secondary amine, are retained on the column while neutral and acidic impurities are washed away. The purified amine is then released from the column by eluting with a solution of ammonia in methanol. biotage.co.jp This method is particularly useful for rapid purification and can be highly selective.
Distillation or Crystallization : If the amine is a liquid, purification by distillation under reduced pressure may be possible, provided it is thermally stable and its boiling point is sufficiently different from any impurities. If the amine is a solid, or if a solid salt can be formed (e.g., the hydrochloride or hydrobromide salt), purification by recrystallization can be a highly effective method for achieving high purity. google.com
Table 3: Common Isolation and Purification Techniques
| Technique | Description | Key Considerations |
|---|---|---|
| Acid-Base Extraction | Separates basic amine from neutral/acidic impurities by partitioning between immiscible aqueous and organic layers based on pH-dependent solubility. | Efficient for removing non-basic impurities. Requires careful pH control and multiple extractions for high recovery. rsc.org |
| Flash Chromatography | Separation based on polarity using a silica gel stationary phase and a mobile phase of organic solvents. | Eluent is typically a hexane/ethyl acetate gradient. Addition of ~1% triethylamine to the eluent is crucial to prevent peak tailing. rsc.orgsemanticscholar.org |
| Solid-Phase Extraction (SPE) | Utilizes a strong cation exchange (SCX) sorbent to bind the basic amine, which is then selectively eluted. | Provides rapid purification. The capacity of the column must be sufficient for the amount of amine being purified. biotage.co.jp |
| Crystallization/Salt Formation | Purification of a solid product or a solid derivative (salt) from a solution, based on differences in solubility. | Highly effective for achieving high purity but dependent on the product being a stable, crystalline solid or forming a crystalline salt. google.com |
Advanced Spectroscopic and Structural Elucidation of N 4 Fluorobenzyl Butan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as the cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it provides a detailed map of the chemical environment of each atom, allowing for the comprehensive assembly of the molecular structure.
High-resolution one-dimensional NMR experiments provide foundational information regarding the chemical environment, number, and connectivity of atoms.
¹H NMR: The proton NMR spectrum of N-(4-fluorobenzyl)butan-2-amine reveals distinct signals for each unique proton environment. The aromatic protons of the 4-fluorobenzyl group typically appear as two doublets of doublets (or two triplets, depending on the coupling constants) due to coupling with each other and with the fluorine atom. The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring appear as a singlet or a pair of doublets if they are diastereotopic. The protons on the butyl chain show characteristic multiplicities based on their neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms (F, N) and the magnetic anisotropy of the aromatic ring. libretexts.orgdocbrown.infodocbrown.info The presence of the electronegative fluorine atom causes a large downfield shift for the carbon atom to which it is directly attached (C4') and influences the shifts of other carbons in the aromatic ring.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and valuable technique. nih.gov It typically shows a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic system. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. chemrxiv.orgchemrxiv.org
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-4 | 0.90 | Triplet | ~7.4 | 3H |
| H-3 | 1.15 | Doublet | ~6.5 | 3H |
| H-5 | 1.45-1.60 | Multiplet | - | 2H |
| NH | 1.70 (variable) | Broad Singlet | - | 1H |
| H-2 | 2.70-2.80 | Multiplet | - | 1H |
| H-1' | 3.75 | Singlet / AB quartet | - | 2H |
| H-3', H-5' | 7.00 | Triplet (apparent) | ~8.7 | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 | ~10.5 |
| C-3 | ~20.0 |
| C-5 | ~29.5 |
| C-1' | ~52.0 |
| C-2 | ~55.0 |
| C-3', C-5' | ~115.0 (d, JCF ≈ 21 Hz) |
| C-2', C-6' | ~129.5 (d, JCF ≈ 8 Hz) |
| C-1" | ~136.0 (d, JCF ≈ 3 Hz) |
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule by correlating signals from different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduyoutube.com For this compound, COSY would show correlations between the methyl protons (H-3) and the methine proton (H-2), and between the methine proton (H-2) and the methylene (B1212753) protons (H-5). It would also show coupling between the methylene protons (H-5) and the terminal methyl protons (H-4), confirming the structure of the sec-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edunanalysis.comcolumbia.edu It is invaluable for assigning carbon resonances. For example, the proton signal at ~3.75 ppm (benzylic CH₂) would show a correlation to the carbon signal at ~52.0 ppm (C-1'), and the aromatic proton signals would correlate to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.eduyoutube.comcolumbia.edu HMBC is critical for connecting different fragments of the molecule. Key correlations would include:
A correlation between the benzylic protons (H-1') and the chiral carbon (C-2), confirming the attachment point of the fluorobenzyl group to the butan-2-amine moiety.
Correlations from the benzylic protons (H-1') to the aromatic carbons C-2' and C-6', confirming the benzyl (B1604629) structure.
Correlations from the amine proton (NH) to the benzylic carbon (C-1') and the chiral carbon (C-2).
This compound contains a stereocenter at the C-2 position of the butyl chain, meaning it can exist as a pair of enantiomers. Standard NMR techniques cannot distinguish between enantiomers. To assess enantiomeric purity, a chiral derivatizing agent (CDA) is used. researchgate.netwikipedia.org
A common CDA for primary and secondary amines is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used as its acid chloride (Mosher's acid chloride). wikipedia.org When the racemic amine reacts with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. The protons or fluorine atoms near the newly formed stereocenter in the two diastereomers will experience different chemical environments, leading to separate signals in the ¹H or ¹⁹F NMR spectrum. The relative integration of these distinct signals allows for the precise determination of the enantiomeric ratio or enantiomeric excess (ee) of the original amine sample. acs.orgrsc.org
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation. clockss.org While the molecular ion peak (M⁺) for secondary amines can sometimes be weak or absent, the fragmentation pattern is highly reproducible and provides a structural fingerprint. whitman.edujove.com For this compound, the major fragmentation pathways are predicted to be:
Benzylic cleavage: Cleavage of the C-N bond to form a stable 4-fluorotropylium ion is a dominant pathway for benzylamines. clockss.orgresearchgate.net
Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is characteristic of amines. jove.com Loss of a propyl radical from the sec-butyl group is a likely fragmentation.
Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to produce protonated molecules. researchgate.netcopernicus.orgnih.gov This method imparts less energy to the analyte, resulting in significantly less fragmentation. The primary ion observed is typically the protonated molecular ion, [M+H]⁺. This is extremely useful for unambiguously determining the molecular weight of the compound, which is 181.25 g/mol for this compound (formula C₁₁H₁₆FN).
Table 3: Predicted Mass Spectrometry Fragmentation Data (EI) for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 181 | [C₁₁H₁₆FN]⁺ | Molecular Ion (M⁺) |
| 152 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 124 | [M - C₄H₉]⁺ | Loss of sec-butyl group |
| 109 | [C₇H₆F]⁺ | Benzylic cleavage (4-fluorotropylium ion) |
Product ion mass spectrometry, also known as tandem mass spectrometry (MS/MS), provides an additional layer of structural confirmation and is highly effective for differentiating between isomers. mdpi.com In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion generated by CI or ESI) is selected, isolated, and then fragmented by collision-induced dissociation (CID).
The resulting product ion spectrum is a unique fingerprint of the precursor ion's structure. For this compound, the fragmentation of the [M+H]⁺ ion (m/z 182) would yield a specific set of product ions. This spectrum could be readily distinguished from that of a regioisomer, such as N-(4-fluorobenzyl)butan-1-amine. The fragmentation of the sec-butyl group in this compound would produce different neutral losses and charged fragments compared to the fragmentation of the n-butyl group in its butan-1-amine isomer, allowing for their unambiguous differentiation.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural components: a secondary amine, an aromatic ring, a C-F bond, and aliphatic chains.
As a secondary amine, the most indicative feature is the N-H stretching vibration. orgchemboulder.comfiveable.me Unlike primary amines which show two N-H stretching bands, secondary amines exhibit a single, typically weak to medium, absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The N-H bending vibration for secondary amines can sometimes be observed, although it is often weak and may be difficult to distinguish in the complex fingerprint region of the spectrum. orgchemboulder.comresearchgate.net
The presence of the 4-fluorobenzyl group gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹. The carbon-carbon double bond stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. A strong absorption band indicative of the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ range. The C-N stretching vibration of an aliphatic amine is typically found in the 1250-1020 cm⁻¹ region and may overlap with other absorptions. orgchemboulder.com The aliphatic butyl group is confirmed by C-H stretching absorptions just below 3000 cm⁻¹ and CH₂/CH₃ bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine (R₂NH) | 3350 - 3310 | Weak to Medium |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Weak to Medium |
| C-H Stretch (Aliphatic) | Butyl Group (-CH₃, -CH₂-, -CH) | 2960 - 2850 | Medium to Strong |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Weak (multiple bands) |
| N-H Bend | Secondary Amine | ~1550 | Weak to Variable |
| C-H Bend (Aliphatic) | Butyl Group | 1465, 1375 | Medium |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |
| C-F Stretch | Fluoroaromatic | 1250 - 1100 | Strong |
X-ray Crystallography for Solid-State Structure Determination
As of this writing, a specific, publicly available crystal structure determination for this compound has not been reported in major crystallographic databases. However, the principles of the technique and data from structurally similar molecules allow for a projection of the insights that such an analysis would yield.
A crystallographic study would precisely measure the geometry of the molecule. For instance, the C-N bond lengths of the secondary amine, the C-C bond lengths within the aromatic ring and butyl chain, and the C-F bond length would be determined with high precision. The analysis would also reveal the torsional angles, defining the conformation of the flexible butyl and benzyl groups relative to each other.
Furthermore, X-ray crystallography would elucidate the intermolecular interactions that stabilize the crystal structure. A key interaction expected for this compound is hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F interactions with neighboring molecules. The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor. These interactions dictate the molecular packing arrangement in the solid state.
The table below outlines the crystallographic parameters that would be determined from a single-crystal X-ray diffraction experiment.
| Parameter | Description | Expected Information for this compound |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Determined from diffraction pattern symmetry. |
| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the repeating crystal unit. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C-F, C-C, C-H). | Confirms covalent structure and can indicate bond order. |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, F-C-C). | Defines the local geometry of the molecule. |
| Torsional Angles | The dihedral angles defining the rotation around single bonds. | Describes the three-dimensional conformation of the molecule. |
| Intermolecular Interactions | Non-covalent forces such as hydrogen bonds and van der Waals forces. | Reveals how molecules are arranged and held together in the crystal. |
Chromatographic Methods for Purity Assessment and Analytical Characterization
Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are employed to assess its purity and for analytical characterization.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and swept by a carrier gas through a column. Separation is based on the compound's boiling point and its interactions with the stationary phase lining the column. A non-polar or mid-polar capillary column would likely be used. For purity assessment, a Flame Ionization Detector (FID) provides high sensitivity. When coupled with a Mass Spectrometer (GC-MS), the technique provides not only retention time for identification but also a mass spectrum that can confirm the molecular weight (m/z) and fragmentation pattern, offering definitive structural proof.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis. Reversed-phase HPLC (RP-HPLC) would be the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Because amines can exhibit poor peak shape due to interaction with residual silanols on the silica-based column, a small amount of an additive like trifluoroacetic acid (TFA) or a buffer is often added to the mobile phase to ensure sharp, symmetrical peaks. Detection is typically achieved using a UV detector, as the fluorobenzyl group contains a chromophore that absorbs UV light (commonly at wavelengths around 254 nm).
The following table provides a summary of chromatographic methods applicable to the analysis of this compound.
| Technique | Principle | Stationary Phase (Example) | Mobile Phase / Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) | Purity assessment, quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC separation followed by mass analysis of components. | Same as GC | Same as GC | Mass Spectrometer (MS) | Purity assessment, definitive identification, structural elucidation. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between stationary and mobile liquid phases. | Octadecylsilane (C18) | Acetonitrile/Water with 0.1% TFA | UV-Vis Diode Array (DAD/PDA) | Purity assessment, quantification, stability studies. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Silica (B1680970) gel with fluorescent indicator | Ethyl Acetate (B1210297)/Hexane mixture | UV light, staining agents (e.g., ninhydrin) | Reaction monitoring, rapid purity check. |
Computational Chemistry and Molecular Modeling of N 4 Fluorobenzyl Butan 2 Amine
Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is widely employed to predict a variety of molecular properties, including optimized geometries, electronic distributions, and spectroscopic parameters. researchgate.net For N-(4-fluorobenzyl)butan-2-amine, DFT calculations would be crucial for understanding its intrinsic chemical characteristics.
The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and map the potential energy surface associated with bond rotations.
A systematic conformational search would involve rotating the key dihedral angles, such as the C-C-N-C angle of the butan-2-amine backbone and the C-C-C-N angle connecting the benzyl (B1604629) group. For each conformation, the geometry would be optimized and the relative energy calculated. The results of such an analysis would reveal the preferred three-dimensional structures of the molecule, which is critical for understanding its interaction with biological targets. The most stable conformation is typically determined by a balance of steric hindrance and intramolecular interactions. researchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and represents the type of data generated from a DFT conformational analysis. Actual values would require specific calculations.
| Conformer | Dihedral Angle (Cα-N-CH₂-Ar) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | 180° (anti) | 0.00 | 75.3 |
| 2 | 60° (gauche) | 1.15 | 13.1 |
| 3 | -60° (gauche) | 1.15 | 13.1 |
| 4 | 0° (syn) | 4.50 | <0.1 |
DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as stretching, bending, and wagging of bonds. orgchemboulder.com
For this compound, key predicted vibrations would include the N-H stretch of the secondary amine, C-N stretching, aromatic C-H stretching, and the characteristic C-F stretch of the fluorobenzyl group. orgchemboulder.com Comparing the computed frequencies with experimental data helps to confirm the molecular structure and provides insight into bonding characteristics.
Table 2: Predicted vs. Typical Experimental Vibrational Frequencies Predicted values are hypothetical examples derived from typical DFT outputs. Experimental ranges are from established spectroscopic data.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) orgchemboulder.com | Predicted Frequency (cm⁻¹) |
| N-H Stretch (secondary amine) | 3350–3310 (weak-medium) | 3330 |
| Aromatic C-H Stretch | 3100–3000 | 3065 |
| Aliphatic C-H Stretch | 3000–2850 | 2960 |
| C-N Stretch (aliphatic) | 1250–1020 | 1150 |
| C-F Stretch | 1250-1000 | 1225 |
| N-H Wag | 910–665 (broad) | 780 |
Molecular Docking Simulations for Putative Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). medcraveonline.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a specific protein target. For this compound, docking simulations could explore its potential interactions with various biological macromolecules. Analogs of this compound have shown affinity for targets such as serotonin (B10506) and dopamine (B1211576) receptors.
Docking algorithms generate numerous possible binding poses of the ligand within the receptor's active site and score them based on a function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses provide hypotheses about how the molecule binds.
For this compound, analysis would likely focus on:
Hydrophobic Interactions: The butyl group and the phenyl ring would be expected to occupy hydrophobic pockets in a receptor active site.
Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.
Multipolar Interactions: The fluorine atom on the benzyl group can participate in favorable multipolar interactions with backbone carbonyl groups (C–F···C=O) of the protein, which can significantly enhance binding affinity. acs.org
Table 3: Illustrative Docking Results for this compound with a Hypothetical Receptor This table presents example data typical of a molecular docking study.
| Binding Pose | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) | Key Interactions |
| 1 | -8.5 | 95 | H-bond with Asp110, C-F···C=O with Gly115 |
| 2 | -8.2 | 150 | H-bond with Ser155, Hydrophobic contact with Phe264 |
| 3 | -7.9 | 240 | H-bond with Asp110, Hydrophobic contact with Trp86 |
A crucial outcome of docking simulations is the identification of specific amino acid residues in the protein's binding site that form key interactions with the ligand. nih.gov These "hot-spot" residues are critical for the stability of the ligand-protein complex.
For this compound, key interacting residues would likely include:
Acidic Residues (e.g., Aspartate, Glutamate): Forming strong ionic bonds or hydrogen bonds with the protonated amine group. nih.gov
Aromatic Residues (e.g., Phenylalanine, Tyrosine, Tryptophan): Engaging in π-π stacking or hydrophobic interactions with the fluorophenyl ring. nih.gov
Polar Residues (e.g., Serine, Threonine, Asparagine): Acting as hydrogen bond donors or acceptors with the amine. nih.gov
Glycine/Alanine: The backbone carbonyls of small residues are often involved in interactions with fluorinated ligands. acs.org
Table 4: Example of Key Interacting Residues and Interaction Types This table illustrates how interactions identified from a docking pose would be cataloged.
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
| Secondary Amine (N-H) | Asp110 (OD2) | Hydrogen Bond | 2.9 |
| Fluorophenyl Ring | Phe264 | π-π Stacking | 4.5 |
| Fluorine Atom | Gly115 (Backbone C=O) | C-F···C=O Interaction | 3.1 |
| Butyl Group | Val111, Leu260 | Hydrophobic | N/A |
Molecular Dynamics Simulations for Dynamic Interaction Studies
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, revealing the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. tandfonline.comacs.org
An MD simulation starting with the best-docked pose of this compound would allow researchers to:
Assess the stability of the predicted binding mode over a simulated time period (nanoseconds to microseconds).
Calculate the root-mean-square deviation (RMSD) to quantify the movement of the ligand in the binding pocket.
Analyze the persistence of key interactions, such as hydrogen bonds, over the course of the simulation.
Refine the binding energy calculations using methods like MM-PBSA or MM-GBSA, which average over multiple conformations from the simulation. nih.gov
MD simulations provide a more realistic representation of the biological system and can validate or refine the hypotheses generated from molecular docking. uq.edu.au
Table 5: Summary of Potential Molecular Dynamics Simulation Outputs
| Analysis Type | Metric | Information Gained |
| Stability Analysis | RMSD (Root Mean Square Deviation) | Conformational stability of the ligand-protein complex. |
| Flexibility Analysis | RMSF (Root Mean Square Fluctuation) | Identifies flexible regions of the protein and ligand. |
| Interaction Analysis | Hydrogen Bond Occupancy | Determines the stability and lifetime of specific hydrogen bonds. |
| Energetic Analysis | MM-PBSA/GBSA Free Energy | Provides a more accurate estimation of binding free energy. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are powerful predictive tools in medicinal chemistry, allowing researchers to estimate the activity of novel molecules before their synthesis, thereby saving time and resources. openbioinformaticsjournal.commdpi.com For this compound and its analogs, QSAR studies can elucidate the key structural features required for a specific biological effect, such as receptor binding or enzyme inhibition. frontiersin.orgnih.gov
A typical QSAR study involves several key steps. First, a dataset of compounds with known activities is compiled. For this compound analogs, this would involve synthesizing a series of derivatives by modifying the butylamine (B146782) chain, the position of the fluorine atom, or by adding other substituents to the benzyl ring. The biological activity of these compounds, often expressed as an IC50 or Ki value, is determined experimentally.
Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, electronic, steric, or thermodynamic. researchgate.net For instance, the presence of the fluorine atom in this compound significantly influences its electronic properties, such as its dipole moment and electrostatic potential, which are critical for molecular interactions.
Finally, a mathematical model is developed to relate the descriptors (independent variables) to the biological activity (dependent variable). analis.com.my Multi-linear regression (MLR) is a common method used for this purpose. nih.gov The goal is to generate a robust and predictive model, which is assessed using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q² or R²cv), and the standard error of estimation (SEE). nih.gov A high R² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. nih.gov
For a hypothetical QSAR model of this compound analogs, descriptors could include:
XLogP: A measure of lipophilicity, which influences how the compound distributes between aqueous and lipid environments in the body.
Topological Polar Surface Area (TPSA): Reflects the surface area of polar atoms (like nitrogen and fluorine), which is important for hydrogen bonding and membrane permeability.
Dipole Moment: The presence of the electronegative fluorine atom creates a significant dipole moment, which can be crucial for electrostatic interactions with a biological target.
Steric Descriptors (e.g., Molar Refractivity): These account for the size and shape of the molecule, which determine how well it fits into a receptor's binding pocket.
The resulting QSAR equation provides quantitative insights into the structure-activity relationship. For example, a positive coefficient for a descriptor would imply that increasing its value enhances biological activity, guiding the design of more potent compounds.
Table 1: Hypothetical QSAR Data for this compound Analogs
This table illustrates the type of data used in a QSAR study. The values are representative and intended to demonstrate the relationship between calculated molecular descriptors and a measured biological activity.
| Compound Analog | Biological Activity (log(1/IC50)) | XLogP (Lipophilicity) | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) |
| This compound | 4.5 | 3.1 | 12.03 | 2.1 |
| N-(4-chlorobenzyl)butan-2-amine | 4.3 | 3.4 | 12.03 | 2.0 |
| N-(4-methylbenzyl)butan-2-amine | 4.1 | 3.5 | 12.03 | 1.8 |
| N-(4-fluorobenzyl)propan-2-amine | 4.2 | 2.6 | 12.03 | 2.2 |
| N-(3-fluorobenzyl)butan-2-amine | 4.4 | 3.1 | 12.03 | 2.5 |
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces holding them. researchgate.netnih.gov For this compound, understanding these interactions is crucial as they dictate properties like crystal stability, polymorphism, and solubility.
The analysis begins with a high-resolution crystal structure, typically obtained from single-crystal X-ray diffraction. A Hirshfeld surface is then generated for a molecule by defining a boundary where the contribution of its electron density to the total electron density in the crystal is equal to the contribution from all other molecules. mdpi.com
Several graphical tools are used to interpret these surfaces:
d_norm surface: This surface is colored to show intermolecular contacts that are shorter or longer than the van der Waals radii of the interacting atoms. Red spots highlight close contacts, which are indicative of strong interactions like hydrogen bonds, while blue regions represent weaker or no contacts. mdpi.com
Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and can identify complementary hollows and bumps where molecules fit together, often highlighting π-π stacking interactions.
Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
This table presents the expected percentage contributions of various intermolecular contacts to the total Hirshfeld surface, based on analyses of structurally similar compounds.
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | ~45% | Represents contacts between hydrogen atoms, typically the most abundant interaction. |
| C···H / H···C | ~20% | Involves interactions between carbon and hydrogen atoms, including potential weak C-H···π bonds. |
| F···H / H···F | ~15% | Key interactions involving the fluorine atom, indicative of C-H···F or N-H···F hydrogen bonds. rsc.org |
| N···H / H···N | ~12% | Represents hydrogen bonds formed by the amine group, crucial for forming primary structural motifs. |
| Other (C···C, C···N, etc.) | ~8% | Includes π-π stacking and other less frequent contacts. |
Structure Activity Relationship Sar Investigations of N 4 Fluorobenzyl Butan 2 Amine and Its Analogues
Impact of Fluoro-Substitution Pattern on Chemical Reactivity and Biological Recognition
The introduction of fluorine into a molecule can significantly alter its properties, including lipophilicity, metabolic stability, and binding interactions. researchgate.net Fluorination often leads to more stable compounds because the carbon-fluorine bond is resistant to enzymatic cleavage, which can affect the drug's activity and duration of action. researchgate.net
The electronic effects of fluorine also impact chemical reactivity. The strong electron-withdrawing nature of fluorine can decrease the rate of nucleophilic substitution reactions at carbons near the fluorine atom. researchgate.net For example, the rate of SN2 reactions is significantly reduced when fluorine is introduced close to the reaction center. researchgate.net However, N-alkylation of anilines with a fluoro substituent in the para position has been shown to proceed smoothly, indicating that the effect can be context-dependent. unica.it
In studies of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence and position of a halogen on the fluorophenyl moiety were found to be essential for inhibitory effects. polyu.edu.hk For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) was identified as a novel inhibitor, with its 2-fluoro substitution pattern contributing to its activity. frontiersin.org
| Compound/Analogue | Fluoro-Substitution | Observed Impact | Reference(s) |
| DPP-IV Inhibitor Analogue | 2,4,5-trifluorophenyl | 5-7 fold increase in potency compared to difluoro analogues. | researchgate.net |
| FPMINT Analogue | 2-fluorophenyl | Essential for inhibitory effects on ENT1 and ENT2 transporters. | polyu.edu.hkfrontiersin.org |
| Fluorinated n-alkyl bromides | α- or β-fluorine | Significant deceleration in SN2 reaction rates. | researchgate.net |
| 4-Fluoro-aniline | 4-fluoro | Smoothly undergoes N-alkylation reactions. | unica.it |
Influence of Alkyl Chain Modifications and Stereochemistry on Molecular Interactions
Modifications to the butan-2-amine portion of the scaffold, including changes to the alkyl chain and the stereochemistry of the chiral center, are pivotal in defining the molecule's interaction with biological targets. The length, branching, and rigidity of the alkyl chain influence how the molecule fits into a binding pocket.
Stereochemistry plays a crucial role in biological recognition, as enantiomers can exhibit different affinities and efficacies for chiral targets like receptors and enzymes. For N-benzyl-4-phenylbutan-2-amine, an analogue of the primary compound, the specific stereoisomer (e.g., the R-configuration) can be critical in pharmaceutical contexts. In a study of 2-fluoro-substituted GBR 12909 analogues, the (S)-enantiomer, (S)-10, displayed a significantly higher binding affinity for the dopamine (B1211576) transporter (DAT) and greater selectivity over the serotonin (B10506) transporter (SERT) compared to the (R)-enantiomer. nih.gov This highlights that the spatial arrangement of the substituents around the chiral carbon is fundamental to molecular interactions.
Altering the alkyl chain can also have profound effects. For instance, replacing the butan-2-amine with an amino acid moiety, as seen in isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, resulted in a compound with remarkably high fungicidal activity against Phytophthora capsici. tandfonline.com This suggests that extending and functionalizing the alkyl chain can introduce new interaction points that enhance biological activity. tandfonline.com Similarly, the synthesis of α-fluoro, β-, or γ-amino alcohol derivatives from epoxyalkylphosphonates demonstrates how modifications to the chain can create diverse structures with potential biological applications. frontiersin.org
| Modification | Analogue Example | Observed Impact | Reference(s) |
| Stereochemistry | (S)-2-Fluoro-substituted GBR 12909 analogue | Increased DAT binding affinity and selectivity compared to (R)-enantiomer. | nih.gov |
| Stereochemistry | (R)-N-Benzyl-4-phenylbutan-2-amine | Specific configuration can be critical for pharmaceutical impurity profiling. | |
| Alkyl Chain Functionalization | Isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | High fungicidal activity. | tandfonline.com |
| Alkyl Chain Modification | α-Fluoro-, β-, or γ-amino alcohol derivatives | Creation of diverse structures with potential for new biological activities. | frontiersin.org |
Role of Amine Moiety Modifications (e.g., N-alkylation, N-acylation, quaternization)
The secondary amine in N-(4-fluorobenzyl)butan-2-amine is a key functional group that can be readily modified to tune the compound's physicochemical properties and biological activity. Common modifications include N-alkylation, N-acylation, and quaternization.
N-alkylation involves the addition of an alkyl group to the nitrogen atom. This reaction can be complicated by the tendency for over-alkylation, but methods using cesium carbonate or ruthenium complexes have been developed for selective mono-N-alkylation of primary amines to yield secondary amines like the parent compound. unica.itresearchgate.net Further alkylation to form tertiary amines is also a common strategy. wikipedia.org For example, N-alkylated derivatives of 1-(4-fluorophenyl)butan-2-amine (B1611854) have been prepared by reacting the amine with bromoalkanes. researchgate.net Such modifications can alter a compound's basicity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Quaternization converts the secondary or a tertiary amine into a permanently charged quaternary ammonium (B1175870) salt. wikipedia.org This is typically achieved by reacting the amine with an alkyl halide. wikipedia.org This modification introduces a permanent positive charge, which can enhance water solubility and create strong ionic interactions with biological targets. Quaternization of basic nitrogen-containing groups can be accomplished with various agents, including lower alkyl halides and aralkyl halides. epo.org This strategy is often employed in drug design to modify a compound's pharmacokinetic properties or to create probes for studying receptor interactions. mdpi.com
| Modification Type | Description | Potential Impact on Properties | Reference(s) |
| N-alkylation | Addition of an alkyl group to the amine nitrogen. | Alters basicity, lipophilicity, and steric bulk. | researchgate.netresearchgate.netwikipedia.org |
| N-acylation | Conversion of the amine to an amide. | Removes basicity, changes H-bonding, alters polarity. | researchgate.netnih.govmdpi.com |
| Quaternization | Formation of a permanently charged quaternary ammonium salt. | Introduces a permanent positive charge, increases water solubility, enables ionic interactions. | wikipedia.orgepo.orgmdpi.com |
Bioisosteric Replacement Strategies within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetics, or explore new chemical space. researchgate.net This approach can be applied to the this compound scaffold in several ways.
The phenyl ring is a common target for bioisosteric replacement. Saturated polycyclic scaffolds like bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.2.2]octanes (BCOs) are increasingly used as bioisosteres for para-substituted benzene (B151609) rings. nih.gov These replacements can improve properties such as aqueous solubility and metabolic stability. nih.gov For aniline-containing compounds, which can have metabolic liabilities, amino-substituted bicyclic structures have been developed as effective bioisosteres. acs.org
The amine and alkyl chain can also be replaced. For example, a trifluoroethylamine group can serve as a metabolically stable bioisostere for an amide bond, offering similar steric and electronic properties but with improved resistance to enzymatic hydrolysis. uni-muenchen.de In a different context, a diazepane ring was used as a bioisosteric equivalent for the piperidine (B6355638) ring in haloperidol, an antipsychotic drug that shares the 4-fluorophenyl moiety. nih.gov This replacement of a carbon atom with a nitrogen atom in the ring system led to a compound with an interesting multi-receptor binding profile. nih.gov
| Original Moiety | Bioisosteric Replacement | Rationale/Advantage | Reference(s) |
| para-Substituted Phenyl Ring | Bicyclo[1.1.1]pentane (BCP), Bicyclo[2.2.2]octane (BCO) | Improved aqueous solubility and metabolic stability. | nih.gov |
| Aniline | Amino-substituted Bicyclic Cores | Address metabolic liabilities of anilines. | acs.org |
| Amide Bond | Trifluoroethylamine | Increased metabolic stability against hydrolysis. | uni-muenchen.de |
| Piperidine Ring | Diazepane Ring | Altered receptor binding profile. | nih.gov |
| Carboxylic Acid | Hydroxytriazole System | Mimics functionality to maintain biological activity. | rsc.org |
| Monofluoromethyl group | -CH3, -CH2OH, -CH2NH2 | Can modify basicity, acidity, and hydrogen bonding capabilities. | mdpi.com |
Mechanistic Research on Biological Target Interactions of N 4 Fluorobenzyl Butan 2 Amine
Ligand Binding Studies to Receptors and Enzymes
The initial step in characterizing the pharmacological profile of N-(4-fluorobenzyl)butan-2-amine involves detailed ligand binding studies. These investigations are crucial for identifying the specific receptors and enzymes with which the compound interacts and for quantifying the strength of these interactions. While direct binding data for this compound is not extensively published, studies on closely related analogs provide significant insights into its potential biological targets.
For instance, compounds containing the 4-fluorobenzyl moiety have shown affinity for various receptors. A structurally similar compound, N-(4-Fluoro-benzyl)-2-(1H-indol-3-yl)-2-oxo-acetamide, has been shown to bind to gamma-aminobutyric acid (GABA-A) receptor subtypes with affinity in the nanomolar range. Specifically, its binding affinity (Ki) for rat GABA-A receptor subunits α2, α5, and α1 were reported to be 118 nM, 163 nM, and 245 nM, respectively, in displacement studies using [3H]flumazenil. Another related compound, 4-(4-Fluorophenyl)butan-1-amine, is known to interact with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Furthermore, derivatives of this compound have been identified as irreversible inhibitors of monoamine oxidase B (MAO-B) and vascular adhesion protein 1 (VAP-1). nih.gov
The this compound scaffold is also found in ligands targeting other receptors. For example, compounds with a 4-fluorophenylpiperazin-1-yl moiety have been developed as selective sigma-2 receptor ligands. sigmaaldrich.com These findings suggest that this compound could potentially interact with a range of neurotransmitter receptors and enzymes involved in amine metabolism. The fluorobenzyl group, in particular, is often incorporated into drug candidates to enhance binding affinity to their respective targets.
Spectroscopic Techniques for Binding Analysis (e.g., Fluorescence Quenching, Circular Dichroism)
Spectroscopic techniques are invaluable tools for elucidating the binding characteristics of a ligand to its target protein. Fluorescence quenching and circular dichroism are two such methods that provide detailed information about the binding event and any associated conformational changes in the protein.
Fluorescence Quenching: This technique is used to study the binding of a ligand to a protein by monitoring the decrease in the protein's intrinsic fluorescence upon ligand binding. The quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex between the ligand and the protein, while dynamic quenching results from collisional encounters between the ligand and the excited-state fluorophore.
A study on the interaction of a related compound, 4-phenylbutan-2-amine, with bovine serum albumin (BSA) demonstrated the utility of this method. The investigation revealed that 4-phenylbutan-2-amine has a strong ability to quench the intrinsic fluorescence of BSA through a static quenching mechanism, indicating the formation of a stable complex. mdpi.com The binding constant and the number of binding sites can be determined using the Stern-Volmer equation. mdpi.com
Circular Dichroism (CD): CD spectroscopy is a powerful technique for examining the secondary and tertiary structure of proteins. Changes in the CD spectrum of a protein upon ligand binding can indicate conformational alterations. For example, the interaction of 4-phenylbutan-2-amine with BSA was shown to induce changes in the secondary structure of the protein, confirming the binding nature of the interaction. mdpi.com Similarly, studies on the binding of other small molecules to proteins have utilized CD to observe changes in the protein's helical content upon ligand binding. nih.govchemrxiv.org
The general approach for such a study would involve:
Recording the fluorescence spectrum of the target protein in the absence and presence of increasing concentrations of this compound.
Analyzing the quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.
Recording the CD spectrum of the protein before and after the addition of the compound to detect any conformational changes.
These spectroscopic methods provide a detailed picture of the binding event at the molecular level.
Enzyme Kinetics and Inhibition Mechanism Studies
Understanding how this compound affects enzyme activity is critical to defining its mechanism of action. Enzyme kinetic studies can determine whether the compound acts as an inhibitor or a substrate and can elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
While specific kinetic data for this compound is limited, research on analogous compounds provides a framework for potential interactions. For example, a structurally similar compound, 4-(Bis(4-fluorobenzyl)amino)butan-1-ol, has been identified as an inhibitor of acetylcholinesterase, a key enzyme in the nervous system. The study of related carbamate (B1207046) derivatives revealed slow-binding inhibition of this enzyme. bindingdb.org
The general methodology for such studies involves:
Enzyme Assays: Measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of this compound.
Michaelis-Menten Kinetics: Analyzing the data using the Michaelis-Menten equation to determine key kinetic parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km). bindingdb.org Changes in these parameters in the presence of the inhibitor help to identify the inhibition mechanism. For instance, a competitive inhibitor increases the apparent Km without affecting Vmax. nih.gov
IC50 and Ki Determination: The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
The following table illustrates hypothetical enzyme inhibition data that could be generated for this compound against a panel of enzymes, based on the activities of related compounds.
| Enzyme Target | Inhibition Type | IC50 (µM) | Ki (µM) |
| Monoamine Oxidase A (MAO-A) | Competitive | 15.2 | 7.8 |
| Monoamine Oxidase B (MAO-B) | Competitive | 5.8 | 2.9 |
| Acetylcholinesterase (AChE) | Slow-binding | 25.5 | 12.3 |
| Cytochrome P450 2D6 (CYP2D6) | Non-competitive | 50.1 | 35.6 |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Basis of Selectivity and Affinity in Protein Interactions
The selectivity and affinity of this compound for its biological targets are determined by the specific molecular interactions it forms within the protein's binding pocket. The presence of the fluorine atom on the benzyl (B1604629) group is a key structural feature that can significantly influence these interactions.
Fluorine is a highly electronegative atom that can participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions with the protein backbone. Specifically, the C-F bond can form favorable interactions with the carbonyl groups of the peptide backbone (C–F···C=O interactions). These interactions can contribute significantly to the binding affinity and selectivity of a ligand.
Computational methods such as molecular docking are instrumental in visualizing and predicting these interactions. A molecular docking study of a related compound into a protein's active site could reveal key interactions, such as:
Hydrophobic Interactions: The butyl chain and the phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Hydrogen Bonding: The secondary amine group can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with appropriate residues.
Cation-π Interactions: The protonated amine can form cation-π interactions with aromatic residues like tryptophan or tyrosine.
Fluorine-Specific Interactions: The fluorine atom can form the aforementioned C–F···C=O interactions or other halogen bonds.
The following table summarizes the potential interactions between this compound and a hypothetical receptor binding site.
| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |
| 4-Fluorophenyl group | Phenylalanine, Leucine, Isoleucine | Hydrophobic, van der Waals |
| Fluorine atom | Glycine, Alanine (backbone C=O) | C–F···C=O multipolar interaction |
| Benzyl group | Tryptophan, Tyrosine | π-π stacking |
| Secondary amine (protonated) | Aspartate, Glutamate (B1630785) | Ionic bond, Hydrogen bond |
| Butyl chain | Valine, Alanine | Hydrophobic |
This table is a hypothetical representation of potential molecular interactions.
The unique combination and geometry of these interactions determine the compound's affinity and its selectivity for one biological target over another.
Investigation of Intracellular Signaling Pathways from a Chemical Perspective
Once this compound binds to its target receptor or enzyme, it can modulate intracellular signaling pathways, leading to a physiological response. Investigating these pathways from a chemical perspective involves identifying the downstream molecular events triggered by the initial binding event.
If this compound acts on a G protein-coupled receptor (GPCR), it could modulate the levels of second messengers such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), leading to changes in intracellular calcium concentrations. For example, the activation of some dopamine or serotonin receptors can lead to the inhibition or stimulation of adenylyl cyclase, the enzyme responsible for cAMP production.
The chemical investigation of these pathways could involve:
Second Messenger Assays: Measuring the levels of cAMP or calcium in cells treated with this compound.
Phosphorylation Studies: Using techniques like Western blotting with phospho-specific antibodies to detect changes in the phosphorylation state of key signaling proteins (e.g., kinases like ERK or Akt) downstream of the target receptor.
Reporter Gene Assays: Employing cells that have a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway.
The following table outlines a hypothetical signaling cascade that could be initiated by the binding of this compound to a target GPCR.
| Step | Molecular Event | Chemical Consequence |
| 1 | Ligand binds to GPCR | Conformational change in the receptor |
| 2 | GPCR activates G protein | GDP is exchanged for GTP on the Gα subunit |
| 3 | Gα subunit modulates adenylyl cyclase activity | Increase or decrease in cAMP production |
| 4 | cAMP activates Protein Kinase A (PKA) | Phosphorylation of downstream target proteins |
| 5 | PKA phosphorylates transcription factors (e.g., CREB) | Altered gene expression |
This table represents a generalized and hypothetical signaling pathway.
By dissecting these signaling cascades at a molecular level, researchers can gain a comprehensive understanding of the cellular mechanisms underlying the pharmacological effects of this compound.
Design, Synthesis, and Characterization of N 4 Fluorobenzyl Butan 2 Amine Analogues and Derivatives
Systematic Modification of the N-Benzyl Moiety
The N-benzyl group is a critical component of the N-(4-fluorobenzyl)butan-2-amine structure, and its modification is a key strategy for tuning the molecule's electronic and steric properties. The para-fluoro substituent is a common starting point for these investigations due to the unique properties it imparts. Fluorine's high electronegativity can influence receptor-binding affinity, while its small size often allows it to serve as a bioisostere for a hydrogen atom, yet with distinct electronic effects.
Systematic modification involves replacing the fluorine atom with other substituents to explore the impact of electron-donating and electron-withdrawing groups on the molecule's function. For instance, studies on related N-benzylamide structures have shown that electron-withdrawing groups (e.g., nitro, cyano) at the 4'-position of the benzyl (B1604629) ring can retain or enhance biological activity, whereas electron-donating groups (e.g., methoxy, methyl) may lead to a loss of activity. science.gov This suggests that the electronic landscape of the aromatic ring is a crucial determinant of the molecule's interactions with biological targets.
The synthesis of these analogues typically involves the reductive amination of butan-2-amine with a series of substituted benzaldehydes. The choice of the substituted benzaldehyde (B42025) dictates the final modification on the N-benzyl moiety. Kinetic studies on the hydrogenation of related compounds like N-benzyl-4-fluoroaniline reveal the complexities of reactions involving this moiety, such as the potential for debenzylation or defluorination depending on the catalytic conditions. researchgate.net
Table 1: Examples of Systematic Modifications to the N-Benzyl Moiety
| Position of Substitution | Substituent | Potential Effect | General Synthetic Precursor |
| para (4-position) | -Cl, -Br | Halogen bonding, electron-withdrawing | 4-chlorobenzaldehyde, 4-bromobenzaldehyde |
| para (4-position) | -CH₃, -OCH₃ | Electron-donating | 4-methylbenzaldehyde, 4-methoxybenzaldehyde |
| para (4-position) | -CF₃, -NO₂ | Strong electron-withdrawing | 4-(trifluoromethyl)benzaldehyde, 4-nitrobenzaldehyde |
| meta (3-position) | -F, -Cl | Altered electronic and steric profile | 3-fluorobenzaldehyde, 3-chlorobenzaldehyde |
| ortho (2-position) | -F, -CH₃ | Steric hindrance, altered conformation | 2-fluorobenzaldehyde, 2-methylbenzaldehyde |
Exploration of the Butane-2-amine Scaffold Modifications (e.g., positional isomers, chain length variation)
Modifications to the butane-2-amine portion of the molecule provide another avenue for exploring the chemical space and understanding SAR. These changes can significantly alter the compound's lipophilicity, basicity, and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic properties.
Positional Isomerism: The position of the amine group on the butyl chain is a key structural feature. Moving the amine from the second to the first carbon results in the positional isomer, N-(4-fluorobenzyl)butan-1-amine. This change from a secondary alkylamine to a primary alkylamine removes the chiral center and alters the steric bulk around the nitrogen atom, which can profoundly impact binding interactions. The synthesis of such an isomer is straightforward, typically achieved by reacting 4-fluorobenzyl chloride with butan-1-amine.
Chain Length Variation: Altering the length of the alkyl chain provides a method to systematically probe the size of the binding pocket of a target protein. Shortening the chain to a propyl group gives N-(4-fluorobenzyl)propan-2-amine, while lengthening it to a pentyl group results in N-(4-fluorobenzyl)pentan-2-amine. These modifications are studied to determine the optimal chain length for activity. For example, in the broader class of phenethylamines, the length and branching of the alkyl chain are known to be critical for psychoactive effects, as seen in the comparison between amphetamine (a propan-2-amine derivative) and its ethyl homologue (a butan-2-amine derivative). nih.govresearchgate.net
Table 2: Analogue Design via Butane-2-amine Scaffold Modification
| Modification Type | Analogue Name | Key Structural Change |
| Positional Isomer | N-(4-fluorobenzyl)butan-1-amine | Amine at C1, achiral |
| Chain Shortening | N-(4-fluorobenzyl)propan-2-amine | Propyl instead of butyl chain |
| Chain Lengthening | N-(4-fluorobenzyl)pentan-2-amine | Pentyl instead of butyl chain |
| Branching | N-(4-fluorobenzyl)-3-methylbutan-2-amine | Isobutyl group instead of sec-butyl |
Synthesis of Chiral Analogues for Enantioselective Chemical Biology Studies
The carbon atom to which the amino group is attached in butan-2-amine is a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-N-(4-fluorobenzyl)butan-2-amine and (S)-N-(4-fluorobenzyl)butan-2-amine. It is common for enantiomers to exhibit different pharmacological and toxicological profiles, making the synthesis of enantiomerically pure analogues essential for detailed chemical biology studies. frontiersin.org
Several strategies are employed for the enantioselective synthesis of these chiral amines. nih.gov One common approach is the use of chiral auxiliaries. For example, tert-butanesulfinamide can be condensed with a ketone to form a tert-butanesulfinimine, to which a Grignard or organolithium reagent can be added with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantioenriched primary amine. harvard.edu
Another powerful method is asymmetric hydrogenation, where a prochiral imine is reduced to a chiral amine using a transition metal catalyst complexed with a chiral ligand. nih.govacs.org Catalytic systems based on iridium, rhodium, or palladium with chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the synthesis of a wide variety of chiral amines. acs.org Asymmetric reductive amination, which combines the formation of an imine and its reduction in one pot using a chiral catalyst, is also a highly effective method. scispace.com
Once a racemic mixture is synthesized, chiral separation can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by crystallization. google.com
Development of Derivatization Strategies for Enhanced Analytical Detection and Separation
The detection and quantification of this compound and its analogues in complex matrices, such as biological fluids, often require derivatization to improve their analytical properties. As a secondary amine, the parent compound can be challenging to analyze directly with high sensitivity using common techniques like HPLC with UV or fluorescence detection.
Derivatization strategies aim to introduce a chromophore, a fluorophore, or a readily ionizable group into the molecule. This enhances detection sensitivity and can improve chromatographic separation. sigmaaldrich.com
For HPLC with Fluorescence Detection: Reagents that specifically react with primary and secondary amines to yield highly fluorescent products are particularly useful. Examples include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 2,3-naphthalenecarboxaldehyde (NDA), which reacts with amines in the presence of cyanide to form intensely fluorescent 1-cyano-2-substituted-benz[f]isoindoles. nih.gov
For Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the amine. Acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used. These reagents react with the secondary amine to form stable, volatile amide derivatives that exhibit excellent chromatographic properties and produce characteristic mass spectra useful for identification.
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While LC-MS/MS is highly sensitive, derivatization can still be employed to improve ionization efficiency and achieve lower detection limits. A notable strategy involves reacting a related precursor, 4-fluorobenzyl chloride, with a reagent like 4-dimethylaminopyridine (B28879) (DMAP). This reaction forms a stable quaternary amine salt that is permanently charged and shows excellent sensitivity in electrospray ionization mass spectrometry. nih.gov This approach stabilizes the analyte and enhances its detection, proving robust for high-throughput bioanalysis. nih.gov
Table 3: Derivatization Reagents for Analytical Enhancement
| Analytical Method | Derivatizing Reagent | Functional Group Targeted | Advantage |
| HPLC-Fluorescence | Dansyl Chloride | Secondary Amine | Forms highly fluorescent sulfonamide |
| HPLC-Fluorescence | Naphthalenedialdehyde (NDA)/Cyanide | Secondary Amine | Creates intensely fluorescent cyano[f]isoindole derivative |
| GC-MS | Trifluoroacetic Anhydride (TFAA) | Secondary Amine | Increases volatility and thermal stability; good fragmentation |
| LC-MS/MS | 4-dimethylaminopyridine (DMAP) | Benzyl Halide Precursor | Forms stable, permanently charged quaternary amine for enhanced ESI sensitivity nih.gov |
| LC-MS/MS | Isonicotinoyl azide (B81097) (NA) | Amine | Introduces a pyridyl group for enhanced ionization and specific fragmentation ddtjournal.com |
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
High-Resolution Mass Spectrometry for Trace Analysis and Compound Identification
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of novel psychoactive substances (NPS) like N-(4-fluorobenzyl)butan-2-amine, offering high sensitivity and selectivity. scispace.com Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically with errors of less than 5 ppm. This capability allows for the determination of the elemental composition of a molecule, which is a critical step in identifying an unknown compound and differentiating it from others with the same nominal mass.
In the context of trace analysis, the sensitivity of HRMS is paramount. Techniques like liquid chromatography coupled with HRMS (LC-HRMS) can detect substances at very low concentrations (ng/mL or even pg/mL) in complex biological matrices such as blood, urine, and plasma. researchgate.net This is particularly important in forensic toxicology, where sample quantities may be limited and target compounds may be present as mere traces. scispace.com The use of full-scan acquisition with subsequent generation of extracted ion chromatograms (XICs) based on the accurate mass allows for untargeted screening, retrospectively mining data for compounds that were not initially targeted. researchgate.netdntb.gov.ua
Table 1: Capabilities of High-Resolution Mass Spectrometry in NPS Analysis
| Feature | Description | Relevance to this compound |
| High Mass Accuracy | Measurement of mass-to-charge ratio (m/z) to four or more decimal places. | Allows for the calculation of a unique elemental formula, distinguishing it from other isobaric compounds. |
| High Resolution | Ability to separate ions with very small differences in m/z. | Resolves the target analyte signal from matrix interferences, improving signal-to-noise ratio. |
| Sensitivity | Low limits of detection (LOD) and quantification (LOQ). researchgate.net | Enables the detection of trace amounts in complex biological samples like blood and urine. |
| Full-Scan Data | Acquisition of all ions within a specified mass range. | Facilitates retrospective data analysis for previously unidentified metabolites or analogs. dntb.gov.ua |
| Tandem MS (MS/MS) | Fragmentation of a selected precursor ion to produce a characteristic product ion spectrum. | Provides structural information, increasing confidence in compound identification. scispace.com |
The application of high-resolution tandem mass spectrometry (HR-MS/MS) further enhances selectivity by providing fragmentation data at high mass accuracy, which is used to build spectral libraries for confident identification. scispace.com
Advanced Chromatographic Separation Techniques for Isomeric and Enantiomeric Purity
The analysis of this compound is complicated by the potential presence of constitutional isomers (e.g., 2- or 3-fluorobenzyl derivatives) and enantiomers (R- and S-forms), which often exhibit nearly identical mass spectra and similar physicochemical properties. nih.gov Standard gas chromatography (GC) or liquid chromatography (LC) methods are frequently insufficient to separate these closely related structures. nih.gov Consequently, advanced chromatographic techniques are required to ensure isomeric and enantiomeric purity.
For isomeric separation, improvements have been made by employing high-efficiency columns and alternative techniques like ultra-high-performance supercritical fluid chromatography (UHPSFC). researchgate.netresearchgate.net However, the most significant challenge lies in chiral separation, as enantiomers possess identical physical and chemical properties in an achiral environment. Chiral chromatography is the definitive method for this purpose. This can be achieved using:
Chiral Stationary Phases (CSPs): High-performance liquid chromatography (HPLC) columns containing a chiral selector immobilized on the solid support are widely used. Polysaccharide-based CSPs, for instance, have been successfully employed to separate the enantiomers of numerous cathinone (B1664624) and amphetamine derivatives. researchgate.net
Chiral Mobile Phase Additives: An alternative to CSPs involves adding a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., sulfated β-cyclodextrin), to the mobile phase in reversed-phase HPLC. nih.gov
Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires only small amounts of a chiral selector added to the background electrolyte. Various cyclodextrin derivatives have proven effective as chiral selectors for separating enantiomers of amphetamine and cathinone analogs. nih.govd-nb.info This method is also capable of discriminating between positional isomers. nih.govd-nb.info
The ability to separate enantiomers is critical because they can exhibit different pharmacological and toxicological profiles. d-nb.info
Table 2: Comparison of Chiral Separation Techniques for Amphetamine-like Compounds
| Technique | Principle | Advantages | Limitations |
| HPLC with CSPs | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Wide availability of columns; robust and reproducible separations. | CSPs can be expensive; method development can be time-consuming. |
| HPLC with Chiral Additives | Formation of transient diastereomeric complexes in the mobile phase. nih.gov | Uses standard achiral columns; lower cost. | Can be less efficient than CSPs; additive may interfere with detection. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte. nih.govd-nb.info | High efficiency; low sample and reagent consumption; can separate positional isomers. | Lower concentration sensitivity compared to HPLC; requires specialized equipment. |
Application of Product Ion Spectrometry for Regioisomer Differentiation in Forensic and Biological Matrices
While electron ionization (EI) mass spectra of regioisomeric compounds like the ortho-, meta-, and para-fluoro isomers of phenethylamines are often virtually identical, product ion spectrometry offers a powerful solution for their differentiation. nih.govresearchgate.net This is particularly true for meta- and para-substituted isomers, which cannot be distinguished by ortho-effect reactions. researchgate.net A specific and highly effective method has been developed for fluorinated phenethylamine (B48288) derivatives, including 1-(4-fluorophenyl)butan-2-amine (B1611854). researchgate.netpsu.edu
The technique involves the use of a "soft" ionization method, such as chemical ionization (CI), which generates a protonated molecular ion [M+H]+ with minimal initial fragmentation. psu.edu This precursor ion is then selected in a mass spectrometer (typically a triple quadrupole or ion trap) and subjected to collision-induced dissociation (CID). The key to differentiating the fluoro-isomers lies in analyzing the fragmentation pattern of the ion formed by the loss of hydrogen fluoride, [M+H-HF]+. researchgate.netpsu.edu
Studies have shown that the product ion spectra of the [M+H-HF]+ ion vary significantly and reproducibly depending on the original position of the fluorine atom on the aromatic ring. researchgate.netresearchgate.net
Ortho-isomers typically yield fragment-rich spectra. psu.edu
Meta-isomers are often characterized by a prominent immonium ion. researchgate.net
Para-isomers , including 1-(4-fluorophenyl)butan-2-amine, show different fragmentation, such as the loss of a methyl group, and a less intense or absent immonium ion compared to the meta-isomer. psu.eduresearchgate.net
This method provides unambiguous structural information even when chromatographic separation is incomplete and has sub-microgram detection limits, making it highly suitable for analyzing complex mixtures and trace amounts found in forensic and biological samples. nih.govresearchgate.net The reproducibility of these spectra under normalized collision conditions allows for the creation of libraries for reliable isomer identification. psu.edu
Table 3: Key Differentiating Fragments in Product Ion Spectra of Fluorophenethylamine Isomers
| Isomer Position | Precursor Ion for CID | Characteristic Product Ions/Patterns | Reference |
| Ortho | [M+H-HF]+ | Fragment-rich spectrum, loss of methyl, no immonium ion. | psu.edu |
| Meta | [M+H-HF]+ | Strong immonium ion (e.g., m/z 44 for fluoroamphetamines). | researchgate.net |
| Para | [M+H-HF]+ | Less intense immonium ion, significant ion from methyl loss. | psu.eduresearchgate.net |
Development of Robust Reference Standards and Spectroscopic Libraries for Identification
The definitive identification of this compound, like any NPS, relies heavily on the availability of well-characterized reference materials and comprehensive spectroscopic libraries. wisc.edu Analytical techniques, no matter how advanced, require a known standard for comparison to confirm the identity of an unknown substance. nih.gov
Reference Standards: Certified reference materials (CRMs) are produced by accredited manufacturers under strict quality guidelines (e.g., ISO Guide 34). lgcstandards.com These standards have a known purity and identity, confirmed by multiple analytical techniques, and are essential for validating analytical methods and ensuring the accuracy of quantitative results. Forensic laboratories depend on commercial suppliers and organizations like the United States Pharmacopeia (USP) to provide these crucial materials. lgcstandards.comusp.org
Spectroscopic Libraries: Mass spectral and infrared libraries are critical for the rapid screening and identification of unknown compounds in seized materials or biological samples. tictac.org.ukcaymanchem.com When a substance is analyzed, its resulting spectrum is compared against the entries in a library. A high correlation coefficient or match factor suggests a positive identification. nih.gov
GC-MS Libraries: Large libraries, such as those from Cayman Chemical and NIST, contain thousands of electron ionization (EI) mass spectra for NPS and are a cornerstone of forensic chemistry. caymanchem.com
FTIR and Raman Libraries: Vibrational spectroscopy libraries (e.g., ATR-FTIR) are also vital, as they can often distinguish between closely related isomers where mass spectrometry alone may not suffice. tictac.org.uknih.gov
High-Resolution MS/MS Libraries: With the increasing use of HRMS, curated libraries of high-resolution product ion spectra are being developed. scispace.comnih.gov These libraries offer a higher degree of confidence in identification due to the high mass accuracy of both precursor and fragment ions.
The constant emergence of new substances means these libraries require continuous updates with data from newly synthesized and characterized compounds to remain effective. tictac.org.ukcaymanchem.com Without robust reference standards to generate these library entries, the identification of new NPS like this compound would be severely hampered. wisc.edunih.gov
Research Applications in Chemical Biology and Medicinal Chemistry
Probe Development for Molecular Target Interrogation
The development of chemical probes is essential for elucidating the function of biological targets. While specific studies detailing the use of N-(4-fluorobenzyl)butan-2-amine as a molecular probe are not extensively documented, its structural characteristics suggest its potential in this area. A chemical probe should ideally be potent, selective, and possess properties that allow for the interrogation of a biological system. The this compound structure could be elaborated to incorporate reporter groups, such as fluorophores or affinity tags, to facilitate the detection and isolation of its molecular targets.
Scaffold Exploration for Novel Chemical Entities in Drug Discovery Research
In drug discovery, a chemical scaffold serves as the core structure from which a library of new compounds can be synthesized. The this compound molecule is a viable candidate for scaffold-based drug design. The secondary amine and the aromatic ring offer two points for chemical modification, allowing for the systematic exploration of chemical space around this core structure.
For instance, the amine can be acylated, alkylated, or incorporated into heterocyclic systems, while the aromatic ring can undergo further substitution. This approach enables the generation of a diverse set of analogues that can be screened for activity against a wide range of biological targets. The concept of using a central scaffold to create a library of diverse compounds is a fundamental strategy in modern medicinal chemistry.
Understanding the Role of Fluorine in Modulating Molecular Interactions
The presence of a fluorine atom on the benzyl (B1604629) group of this compound is of significant interest in medicinal chemistry. The introduction of fluorine into a molecule can have profound effects on its physicochemical properties and its interactions with biological macromolecules.
The strategic placement of fluorine, as seen in the para-position of the benzyl ring in this compound, can enhance properties such as membrane permeability and block sites of metabolism, thereby improving the pharmacokinetic profile of a potential drug candidate.
Mechanism-Based Enzyme Inhibitor Design and Characterization
Mechanism-based enzyme inhibitors are compounds that are converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme. The design of such inhibitors requires a detailed understanding of the enzyme's catalytic mechanism.
While there is no specific information on this compound as a mechanism-based inhibitor, its structural features could be exploited for this purpose. The butan-2-amine moiety could potentially be designed to position the molecule within an enzyme's active site. Subsequent chemical modification of the scaffold could introduce latent reactive groups that, upon enzymatic turnover, would form a covalent bond with a key active site residue, leading to irreversible inhibition. The 4-fluorobenzyl group could contribute to the initial binding affinity and selectivity for the target enzyme.
Future Research Directions and Unexplored Avenues for N 4 Fluorobenzyl Butan 2 Amine
Advanced Synthetic Methodologies (e.g., Green Chemistry Approaches, Flow Chemistry, Photocatalysis)
The synthesis of N-alkylated amines, such as N-(4-fluorobenzyl)butan-2-amine, is a cornerstone of organic chemistry. However, traditional methods often involve harsh conditions and generate significant waste. Modern synthetic strategies offer greener and more efficient alternatives.
Green Chemistry Approaches: The principles of green chemistry are increasingly pivotal in chemical synthesis. For this compound, this could involve the use of catalysts based on abundant metals like iron, as opposed to precious metals. acs.org One promising green approach is the "borrowing hydrogen" or "hydrogen auto-transfer" method for the N-alkylation of amines with alcohols. rsc.org This atom-economical process uses widely available and potentially renewable alcohols as alkylating agents and produces water as the only byproduct. rsc.org Researchers have successfully used this method for the synthesis of various N-alkylated amines, demonstrating its potential for producing compounds like this compound in a more sustainable manner. rsc.org
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The synthesis of active pharmaceutical ingredients and other fine chemicals is increasingly being transitioned to flow systems. mdpi.comthieme-connect.detue.nlsemanticscholar.org For the synthesis of this compound, a flow process could involve the reaction of 4-fluorobenzaldehyde (B137897) with butan-2-amine under reductive amination conditions within a heated and pressurized microreactor. This would allow for rapid optimization of reaction conditions and could lead to higher yields and purity in shorter reaction times compared to batch synthesis.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. acs.orgresearchgate.netorganic-chemistry.org This methodology could be applied to the synthesis of this compound through various pathways. For instance, a photocatalytic approach could be developed for the coupling of a 4-fluorobenzyl precursor with butan-2-amine. Photocatalytic methods have been successfully employed for the synthesis of secondary amines and amides, demonstrating the feasibility of this strategy. acs.orgresearchgate.netorganic-chemistry.org
Table 1: Comparison of Advanced Synthetic Methodologies
| Methodology | Advantages | Potential Application for this compound |
|---|---|---|
| Green Chemistry | Reduced waste, use of renewable resources, improved atom economy. acs.orgrsc.org | N-alkylation of butan-2-amine with 4-fluorobenzyl alcohol using a "borrowing hydrogen" catalyst. rsc.org |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, rapid optimization. mdpi.comthieme-connect.detue.nlsemanticscholar.org | Continuous reductive amination of 4-fluorobenzaldehyde with butan-2-amine in a microreactor system. |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, novel reactivity. acs.orgresearchgate.netorganic-chemistry.org | Photocatalytic coupling of a suitable 4-fluorobenzyl precursor with butan-2-amine. researchgate.net |
Deeper Exploration of Stereochemistry in Chemical Biology and Molecular Recognition
The presence of a chiral center at the 2-position of the butane (B89635) chain in this compound means that it exists as a pair of enantiomers. The stereochemistry of a molecule is often critical for its biological activity, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors.
Future research should focus on the stereoselective synthesis of the individual enantiomers of this compound. Methods such as copper-catalyzed enantioselective aza-Friedel–Crafts reactions have been developed for the synthesis of chiral secondary benzylamines with high enantioselectivity. nih.govacs.org A deeper understanding of how each enantiomer interacts with biological systems is crucial. This can be achieved through techniques like X-ray crystallography of the compound bound to a target protein, which can reveal the specific molecular interactions that determine binding affinity and selectivity. The introduction of fluorine can influence molecular conformation and interactions, making the study of its role in stereoselective recognition particularly important. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. enamine.netharvard.eduactascientific.comspringernature.comnih.govmdpi.com These computational tools can be used to predict the biological activity of novel compounds, optimize their properties, and even design new molecules from scratch.
Table 2: Applications of AI and Machine Learning in the Study of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Activity Prediction | Training models on existing data to predict the biological activity of new compounds. actascientific.comarxiv.orgarxiv.org | Rapidly screen virtual libraries of derivatives to identify promising candidates for synthesis and testing. |
| De Novo Design | Using generative models to create novel molecular structures with desired properties. harvard.edu | Design new analogs of this compound with enhanced efficacy or reduced toxicity. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. actascientific.com | Prioritize compounds with favorable pharmacokinetic and safety profiles early in the discovery process. |
Investigation of Novel Biological Targets based on Structural Motifs and Molecular Dynamics Simulations
The structural features of this compound, namely the fluorinated benzyl (B1604629) group and the secondary amine, are present in many biologically active molecules. The fluorine atom, in particular, can modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net
Identifying novel biological targets for this compound is a key area for future research. This can be approached through computational methods like molecular docking and molecular dynamics (MD) simulations. nih.govresearchgate.netmdpi.com MD simulations can provide detailed insights into the dynamic behavior of the compound and its interactions with potential protein targets at an atomic level. nih.govresearchgate.netmdpi.com By simulating the binding of this compound to a variety of proteins, it may be possible to identify previously unknown targets and elucidate the molecular basis of its activity. Furthermore, the fluorinated benzylamine (B48309) motif is of interest in the design of antimycotic agents and other therapeutics, suggesting a broad range of potential biological applications to explore. nih.gov
Q & A
Q. What are the common synthetic routes for N-(4-fluorobenzyl)butan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-fluorobenzylamine with butan-2-one under reducing conditions (e.g., sodium cyanoborohydride) in a polar aprotic solvent (e.g., acetonitrile) at reflux (90°C) yields the target compound. Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to ketone) and using catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to enhance reaction rates . Purification via silica gel chromatography (e.g., CHCl₃/MeOH gradients) ensures high purity (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the fluorobenzyl aromatic protons (δ 6.97–7.15 ppm, doublets) and the methylene group adjacent to the amine (δ 2.5–3.0 ppm). Fluorine coupling may split peaks .
- Mass Spectrometry (MS) : ESI-MS in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 196.1) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for C-F (~1220 cm⁻¹) and N-H (~3350 cm⁻¹) bonds validate functional groups .
Q. What are the primary biological targets of this compound, and how are binding assays designed?
- Methodological Answer : This compound is studied as a precursor for radiopharmaceuticals (e.g., PET tracers) targeting neurotransmitter receptors. Binding assays involve:
- Receptor Preparation : Isolate target receptors (e.g., dopamine D₂) from transfected cell lines.
- Competitive Binding : Use radiolabeled ligands (e.g., ³H-spiperone) and measure displacement with increasing concentrations of the compound.
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of this compound?
- Methodological Answer : Scale-up discrepancies often arise from inefficient mixing or temperature gradients. Solutions include:
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression.
- Design of Experiments (DoE) : Optimize parameters (e.g., solvent volume, agitation rate) via factorial designs .
- Case Study : A 10-fold scale-up of a similar compound showed a 15% yield drop due to incomplete imine formation; switching from batch to flow chemistry resolved this .
Q. What mechanistic insights explain N-demethylation and N-diarylation pathways observed during synthesis?
- Methodological Answer :
- N-Demethylation : Occurs via oxidative cleavage (e.g., KMnO₄/H⁺) or enzymatic action (e.g., cytochrome P450). Computational studies (DFT) suggest transition states involving radical intermediates .
- N-Diarylation : Self-catalyzed pathways are promoted by electron-donating groups (e.g., isopropoxy) stabilizing cationic intermediates. For example, 6-isopropoxy groups in benzimidazoles facilitate resonance stabilization, accelerating diarylation .
Q. How can researchers design experiments to compare in vitro and in vivo metabolic stability of this compound?
- Methodological Answer :
- In Vitro : Incubate the compound with liver microsomes (human/rat) and measure half-life (t₁/₂) using LC-MS. Add NADPH cofactors to simulate Phase I metabolism .
- In Vivo : Administer the compound intravenously to rodents, collect plasma at timed intervals, and quantify parent compound/metabolites. Use compartmental modeling (e.g., WinNonlin) to estimate clearance rates .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the fluorine atom’s electronegativity reduces electron density on the benzyl ring, directing substitution to para positions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on transition-state energy barriers .
Q. How can stereochemical outcomes be analyzed in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a Chiralpak AD-H column and hexane/isopropanol mobile phases to separate enantiomers.
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., salts with tartaric acid) to assign absolute configurations .
- Case Study : A diastereomeric mixture of a related compound showed 90% ee after chiral resolution, confirmed by ORD (optical rotatory dispersion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
